molecular formula C11H17NO2 B13317775 2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol

2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol

Cat. No.: B13317775
M. Wt: 195.26 g/mol
InChI Key: OVHCDQKAMVLPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by a phenolic hydroxyl group, a methyl group, and a 3-hydroxypropylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol typically involves the reaction of 4-methylphenol with formaldehyde and 3-aminopropanol under acidic conditions. The reaction proceeds through the formation of a Mannich base intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the amino group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate various biological processes, such as cell signaling, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylphenol
  • 4-Amino-3-methylphenol
  • 2-Hydroxy-5-methylaniline

Uniqueness

2-{[(3-Hydroxypropyl)amino]methyl}-4-methylphenol is unique due to the presence of both a hydroxypropylamino group and a phenolic hydroxyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-[(3-hydroxypropylamino)methyl]-4-methylphenol

InChI

InChI=1S/C11H17NO2/c1-9-3-4-11(14)10(7-9)8-12-5-2-6-13/h3-4,7,12-14H,2,5-6,8H2,1H3

InChI Key

OVHCDQKAMVLPGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CNCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.